5-Bromo-2-(4-bromophenyl)pyridine CAS 183619-13-8 properties
5-Bromo-2-(4-bromophenyl)pyridine CAS 183619-13-8 properties
CAS: 183619-13-8 Document Type: Technical Application Guide Version: 2.0 (2026)
Part 1: Executive Summary & Strategic Utility
5-Bromo-2-(4-bromophenyl)pyridine is a high-value heteroaromatic scaffold extensively utilized in the synthesis of optoelectronic materials, specifically for Organic Light-Emitting Diodes (OLEDs). Structurally, it functions as a bifunctional linker , bridging the electron-deficient pyridine ring with a phenyl moiety.
Its primary utility lies in its asymmetric halogenation. The bromine atoms at the C5 (pyridine) and para-phenyl positions possess distinct chemical reactivities, enabling sequential functionalization. This property is critical for constructing:
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Hole-Transporting Materials (HTMs): Such as pyrene-pyridine hybrids (e.g., Py-Br) which exhibit high carrier mobility and low efficiency roll-off.[1]
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Phosphorescent Host Materials: Serving as the backbone for ligands in Iridium(III) or Platinum(II) complexes, essential for high-efficiency triplet harvesting.
Part 2: Physicochemical Profile[2][3]
| Property | Specification |
| CAS Number | 183619-13-8 |
| IUPAC Name | 5-Bromo-2-(4-bromophenyl)pyridine |
| Molecular Formula | C₁₁H₇Br₂N |
| Molecular Weight | 312.99 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in H₂O |
| LogP (Predicted) | ~3.9 (Lipophilic) |
| Electronic Character | Electron-deficient (Pyridine core accepts electrons; Phenyl core donates/conjugates) |
Part 3: Synthetic Architecture & Protocol
The Challenge of Selectivity
The synthesis of CAS 183619-13-8 typically requires the coupling of a pyridine halide with a phenylboronic acid. The most efficient route utilizes 2,5-dibromopyridine as the starting material.
Expert Insight: The core challenge is regioselectivity . The C2 position of the pyridine ring is electronically more deficient (closer to the electronegative nitrogen) than the C5 position. Consequently, the C2-Br bond is more susceptible to oxidative addition by Palladium(0) catalysts. By controlling stoichiometry and temperature, one can selectively couple the phenyl ring to the C2 position, leaving the C5 bromine intact for future reactions.
Validated Protocol: Regioselective Suzuki-Miyaura Coupling
Reaction Scheme: 2,5-Dibromopyridine + 4-Bromophenylboronic acid → 5-Bromo-2-(4-bromophenyl)pyridine
Reagents:
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Substrate: 2,5-Dibromopyridine (1.0 eq)
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Coupling Partner: 4-Bromophenylboronic acid (1.05 eq)
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Catalyst: Pd(PPh₃)₄ (3-5 mol%)
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Base: Na₂CO₃ (2.0 M aqueous solution)
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Solvent: Toluene/Ethanol (4:1 v/v)
Step-by-Step Workflow:
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Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
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Solvation: Dissolve 2,5-dibromopyridine (10 mmol) and 4-bromophenylboronic acid (10.5 mmol) in degassed Toluene (40 mL) and Ethanol (10 mL).
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Activation: Add the Pd(PPh₃)₄ catalyst.[2] Stir for 5 minutes until the solution turns yellow/orange.
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Base Addition: Add the aqueous Na₂CO₃ solution (10 mL) via syringe.
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Reflux: Heat the mixture to 80°C (mild reflux). Note: Do not exceed 90°C to minimize bis-coupling at the C5 position. Monitor via TLC (Hexane/EtOAc 10:1). The reaction typically completes in 6–8 hours.
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Workup: Cool to room temperature. Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.[2][3]
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Purification: Recrystallize from Ethanol or perform column chromatography (Silica gel, Hexane/CH₂Cl₂ gradient) to isolate the product.
Synthetic Pathway Visualization
Caption: Regioselective synthesis pathway exploiting the electronic deficiency of the Pyridine C2 position.
Part 4: Functional Applications in Drug & Material Science
OLED Hole Transport Materials (HTMs)
This compound is a precursor for "Py-Br" type materials.[1] By reacting the remaining bromines (on the pyridine C5 and phenyl para-position) with pyrene or carbazole moieties, researchers create HTMs with:
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High Triplet Energy (T1): Preventing reverse energy transfer from the emitter.
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Thermal Stability: High glass transition temperatures (Tg > 100°C) due to the rigid pyridine-phenyl backbone.
Application Workflow: Constructing an OLED Emitter
Caption: Workflow for converting the brominated scaffold into active OLED layers.
Part 5: Quality Control & Safety
Characterization Standards
To ensure "Device-Grade" purity (>99.5%), the following metrics must be met:
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¹H NMR (CDCl₃, 400 MHz): Look for the characteristic pyridine protons. The C6-H (adjacent to Nitrogen) typically appears as a doublet around δ 8.7–8.8 ppm . The phenyl protons will appear as two doublets (AA'BB' system) in the δ 7.4–7.9 ppm range.
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HPLC: Reverse phase (C18), Acetonitrile/Water gradient. Purity must exceed 99.5% to prevent exciton quenching in OLEDs.
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Mass Spectrometry: EI/ESI+ mode. Molecular ion peak
at 313/315/317 (distinctive tribromide-like isotope pattern due to two Br atoms: 50:100:50 intensity ratio).
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6] |
| STOT-SE | H335 | May cause respiratory irritation.[4][5][6] |
Handling Protocol: Always handle within a fume hood. Brominated pyridines can be sensitizers. In case of skin contact, wash immediately with soap and water; do not use ethanol as it may increase skin absorption.
References
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ACS Omega. "Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off." American Chemical Society, 2021.
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 20870828, 5-Bromo-2-(4-bromophenyl)pyridine." PubChem, 2025.
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Fisher Scientific. "Safety Data Sheet: 5-Bromopyridine derivatives." Fisher Scientific, 2025.
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BenchChem. "Application Notes and Protocols for the Synthesis of Aryl-Pyridine Derivatives." BenchChem, 2025.[2][7]
